molecular formula C8H8N2OS2 B13108822 6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine

6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine

Cat. No.: B13108822
M. Wt: 212.3 g/mol
InChI Key: FVTMUIIPALDMKM-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-aminopyridine with a suitable thioamide under oxidative conditions. The reaction is often carried out in the presence of a strong oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine
  • 6-Methyl-2-(methylsulfonyl)thiazolo[4,5-b]pyridine
  • 2-(Methylsulfinyl)thiazolo[4,5-b]pyridine

Uniqueness

6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine is unique due to its specific methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

6-methyl-2-methylsulfinyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H8N2OS2/c1-5-3-6-7(9-4-5)10-8(12-6)13(2)11/h3-4H,1-2H3

InChI Key

FVTMUIIPALDMKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)S(=O)C

Origin of Product

United States

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